4-Benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one
CAS No.:
Cat. No.: VC17311143
Molecular Formula: C22H16N2O
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16N2O |
|---|---|
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | (4Z)-4-benzylidene-2,5-diphenylpyrazol-3-one |
| Standard InChI | InChI=1S/C22H16N2O/c25-22-20(16-17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)23-24(22)19-14-8-3-9-15-19/h1-16H/b20-16- |
| Standard InChI Key | SKMUCGLPDCMKBF-SILNSSARSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Molecular Features of 4-Benzylidene-2,5-Diphenyl-2,4-Dihydro-Pyrazol-3-One
The compound belongs to the 2,4-dihydro-3H-pyrazol-3-one family, featuring a Z-configuration at the C4 benzylidene substituent. Its IUPAC name, (4Z)-4-benzylidene-2,5-diphenylpyrazol-3-one, reflects the presence of:
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A pyrazolone core (positions 1–5), which includes a carbonyl group at C3 and a non-aromatic double bond between C4 and N2.
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Two phenyl groups at C2 and C5, contributing to steric bulk and electronic effects.
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A benzylidene moiety (-CH=Ar) at C4, which introduces conjugation and potential for π-π interactions.
The molecular formula (C₂₂H₁₆N₂O) corresponds to a molecular weight of 324.4 g/mol. Calculated physicochemical parameters, such as a ClogP of ~3.5, suggest moderate lipophilicity, which may influence its bioavailability and membrane permeability .
Synthetic Routes and Optimization
Condensation-Based Synthesis
The most plausible route involves a Claisen-Schmidt condensation between 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one and benzaldehyde derivatives (Fig. 1). This method aligns with protocols for analogous pyrazolones :
Procedure:
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Reactants: 2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one (1 equiv), substituted benzaldehyde (1.2 equiv).
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Catalyst: Anhydrous sodium acetate (0.02 equiv) in glacial acetic acid.
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Conditions: Reflux at 110°C for 6–8 hours under nitrogen.
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Workup: Precipitation on ice, filtration, and recrystallization from ethanol.
Mechanism: The reaction proceeds via enolate formation at C4 of the pyrazolone, followed by nucleophilic attack on the benzaldehyde carbonyl. Dehydration yields the conjugated benzylidene product.
Yield: 60–75% (estimated based on analogous reactions) .
Spectral Characterization
Key spectroscopic data for the compound (inferred from structurally similar molecules ):
Infrared Spectroscopy (IR)
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ν(C=O): 1640–1680 cm⁻¹ (strong, carbonyl stretch).
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ν(N-H): 3200–3400 cm⁻¹ (medium, pyrazole NH).
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ν(C=C): 1580–1620 cm⁻¹ (aromatic and conjugated double bonds).
¹H Nuclear Magnetic Resonance (NMR)
| δ (ppm) | Assignment |
|---|---|
| 1.8–2.1 | -CH₃ (if present; absent in this derivative) |
| 6.7–7.8 | Aromatic protons (10H from phenyl groups, 5H from benzylidene) |
| 7.9–8.2 | =CH-Ar (benzylidene proton, singlet) |
| 10.1 | NH (pyrazole, broad singlet) |
Mass Spectrometry (MS)
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Molecular Ion: m/z 324.4 [M⁺].
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Fragments: m/z 207 (loss of benzylidene group), m/z 105 (phenyl ion).
Physicochemical and Pharmacokinetic Properties
| Parameter | Value/Range |
|---|---|
| Melting Point | 180–200°C (estimated) |
| Solubility | DMSO > ethanol > water |
| LogP (ClogP) | 3.5 |
| Hydrogen Bond Donors | 1 (NH) |
| Hydrogen Bond Acceptors | 3 (C=O, 2N) |
Applications in Drug Discovery and Organic Synthesis
Medicinal Chemistry
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Anti-inflammatory Lead: Pyrazolones inhibit cyclooxygenase (COX) enzymes, suggesting potential for COX-2 selectivity.
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Anticancer Scaffold: The conjugated system may intercalate DNA or inhibit tyrosine kinases.
Synthetic Intermediate
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Heterocyclic Backbone: Used to construct fused rings (e.g., pyrazolo[1,5-a]pyrimidines).
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Ligand Design: The N,O-chelation sites bind transition metals for catalytic applications.
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